molecular formula C22H32ClN3O3S B2496295 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride CAS No. 1215748-97-2

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2496295
CAS No.: 1215748-97-2
M. Wt: 454.03
InChI Key: MWVFPGYVLNZYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C22H32ClN3O3S and its molecular weight is 454.03. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

Antioxidants play a crucial role in mitigating oxidative stress related to various diseases. A review by Munteanu and Apetrei (2021) elaborates on different tests used to determine antioxidant activity, such as ORAC, HORAC, and DPPH assays. These tests, based on hydrogen atom transfer or electron transfer mechanisms, could be essential in evaluating the antioxidant potential of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride if its applications align with antioxidant research (Munteanu & Apetrei, 2021).

Novel Synthesis and Impurities in Drug Development

The development of novel synthesis methods and the characterization of pharmaceutical impurities are critical in drug research. Saini et al. (2019) discuss novel synthesis routes for omeprazole, highlighting the importance of understanding and controlling pharmaceutical impurities. Such methodologies could be applicable in synthesizing and analyzing this compound, ensuring its purity and efficacy as a research compound or potential therapeutic agent (Saini et al., 2019).

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have garnered attention for their diverse therapeutic properties. A review on novel thiazole derivatives covering patents from 2008 to 2012 discusses their applications in various biological activities, including antimicrobial, anti-inflammatory, and antitumor activities. This highlights the potential research avenues for this compound, given its thiazole core structure. Such compounds could serve as lead molecules for the development of new therapeutic agents with optimized efficacy and reduced side effects (Leoni et al., 2014).

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S.ClH/c1-27-18-8-9-20-19(16-18)23-22(29-20)25(21(26)17-6-3-2-4-7-17)11-5-10-24-12-14-28-15-13-24;/h8-9,16-17H,2-7,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVFPGYVLNZYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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